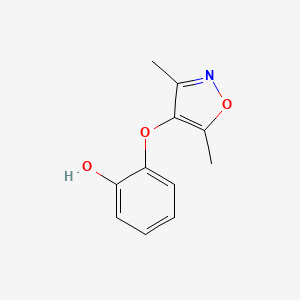

2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]phenol |

InChI |

InChI=1S/C11H11NO3/c1-7-11(8(2)15-12-7)14-10-6-4-3-5-9(10)13/h3-6,13H,1-2H3 |

InChI Key |

RSPKFETXWFBLPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)OC2=CC=CC=C2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,5 Dimethylisoxazol 4 Yl Oxy Phenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, "2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol," suggests that the most logical disconnection is at the ether bond. This C-O bond cleavage leads to two key precursors: catechol and a suitably activated 3,5-dimethylisoxazole (B1293586) derivative. The isoxazole (B147169) ring would require an electrophilic center at the 4-position to facilitate a nucleophilic attack from one of the hydroxyl groups of catechol. A common strategy involves having a leaving group, such as a halide, at this position.

This leads to the primary disconnection:

Target: this compound

Disconnection: Aryl ether linkage (C-O)

Precursors: Catechol and 4-halo-3,5-dimethylisoxazole (e.g., 4-bromo-3,5-dimethylisoxazole (B80238) or 4-iodo-3,5-dimethylisoxazole).

A significant challenge in this retrosynthetic approach is the regioselectivity of the reaction, as catechol possesses two nucleophilic hydroxyl groups with similar reactivity.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthesis can be devised. A plausible pathway involves the selective mono-O-arylation of catechol with a 4-halo-3,5-dimethylisoxazole.

The optimization of reaction conditions is critical to maximize the yield of the desired mono-arylated product and minimize the formation of the di-arylated byproduct. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. A weak base is often preferred to generate the phenoxide anion in a controlled manner, thus favoring mono-substitution.

Table 1: Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 45 |

| 2 | Cs₂CO₃ | DMF | 80 | 60 |

| 3 | K₃PO₄ | Dioxane | 100 | 55 |

| 4 | NaH | THF | 65 | 30 (major di-substituted) |

The data suggests that a milder base like cesium carbonate in DMF at 80°C provides a better yield for the mono-arylated product.

To enhance the efficiency and selectivity of the etherification, various catalytic systems can be explored. Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are well-suited for the formation of aryl ethers. These catalytic cycles can often proceed under milder conditions and with greater functional group tolerance.

Table 2: Comparison of Catalytic Systems

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | L-proline | K₂CO₃ | DMSO | 75 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 68 |

| 3 | Cu₂(OTf)₂·C₆H₆ | Phenanthroline | DBU | Acetonitrile (B52724) | 70 |

The use of a copper(I) iodide catalyst with L-proline as a ligand appears to be a highly effective system for this transformation, offering a superior yield.

Stereoselective and Regioselective Synthesis Considerations

The primary challenge in the synthesis of "this compound" is regioselectivity. The two hydroxyl groups of catechol are chemically similar, which can lead to a mixture of the desired product and the di-substituted byproduct. Strategies to achieve regioselectivity include:

Use of a directing group: A protecting group could be selectively introduced on one of the hydroxyls, followed by the etherification and subsequent deprotection.

Intramolecular hydrogen bonding: The reaction conditions could be tuned to favor the reaction at the hydroxyl group that is less sterically hindered or electronically favored.

As "this compound" is an achiral molecule, stereoselectivity is not a consideration in its synthesis.

Green Chemistry Principles in the Synthesis of "this compound"

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes.

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. The minimization of solvent use through higher concentration reactions or solvent-free conditions is also a key goal.

Table 3: Evaluation of Solvents Based on Green Chemistry Metrics

| Solvent | Boiling Point (°C) | Toxicity | Renewable Source | Recyclability |

|---|---|---|---|---|

| DMF | 153 | High | No | Difficult |

| Toluene | 111 | Moderate | No | Moderate |

| DMSO | 189 | Low | No | Difficult |

| 2-MeTHF | 80 | Low | Yes | Good |

Based on green chemistry principles, 2-Methyltetrahydrofuran (2-MeTHF) presents a more sustainable alternative to traditional dipolar aprotic solvents like DMF and DMSO.

Chemical Compounds Mentioned

Atom Economy and Waste Reduction Strategies

A plausible and established method for the synthesis of aryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.org For the specific synthesis of this compound, a potential route involves the coupling of 4-bromo-3,5-dimethylisoxazole with catechol (1,2-dihydroxybenzene). To achieve selective mono-etherification, one of the hydroxyl groups on catechol would require a protecting group, such as a benzyl (B1604629) group, which can be removed in a subsequent step.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Ullmann Condensation

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Step 1: Etherification | 4-bromo-3,5-dimethylisoxazole, 2-(benzyloxy)phenol, Copper(I) catalyst, Base (e.g., K₂CO₃) | 2-((3,5-Dimethylisoxazol-4-yl)oxy)-1-(benzyloxy)benzene | KBr, KHCO₃, H₂O, Catalyst residues | Low to Moderate |

| Step 2: Deprotection | 2-((3,5-Dimethylisoxazol-4-yl)oxy)-1-(benzyloxy)benzene, H₂, Palladium on carbon | This compound | Toluene | High |

Note: The atom economy for the etherification step is inherently reduced by the use of a stoichiometric base and the generation of inorganic salts as byproducts. The deprotection step, a hydrogenation, is generally more atom-economical.

Waste Reduction Strategies:

To enhance the sustainability of this synthetic route, several waste reduction strategies can be implemented:

Catalyst Optimization: Traditional Ullmann reactions often require stoichiometric amounts of copper. wikipedia.org Modern approaches utilize catalytic amounts of copper, significantly reducing metal waste. The use of supported copper catalysts, such as copper on silica (B1680970) or other solid supports, can facilitate easier separation and recycling of the catalyst, further minimizing waste streams. mdpi.com

Solvent Selection: High-boiling polar solvents like DMF or NMP, commonly used in Ullmann reactions, are often toxic and difficult to remove. wikipedia.org The exploration of greener solvents is a key aspect of waste reduction. Polyethylene (B3416737) glycol (PEG) has been investigated as a recyclable and non-toxic solvent for nucleophilic aromatic substitution reactions. nih.gov Solvent-free reaction conditions, where one of the reactants acts as the solvent, or the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, are also promising alternatives. researchgate.net

Process Intensification: Microwave-assisted synthesis has been shown to accelerate reaction times, often leading to cleaner reactions with fewer byproducts and thus less waste. nih.gov This technique can be particularly effective for coupling reactions like the Ullmann condensation.

Sustainable Reagent Utilization

The choice of reagents is critical for developing a sustainable synthetic process. This involves selecting reagents that are derived from renewable feedstocks, are less toxic, and can be used catalytically rather than stoichiometrically.

Table 2: Comparison of Reagents for Sustainable Ether Synthesis

| Reagent Type | Traditional Reagent | Sustainable Alternative | Rationale for Sustainability |

| Catalyst | Stoichiometric Copper Powder | Catalytic Copper Salts (e.g., CuI, CuO), Supported Copper Nanoparticles, Iron-based catalysts | Reduces heavy metal waste, allows for catalyst recycling, and can offer higher efficiency. Iron is a more earth-abundant and less toxic metal. mdpi.comchemrxiv.org |

| Base | Strong inorganic bases (e.g., NaH) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃), Organic bases | Milder bases are often sufficient and can lead to fewer side reactions. Organic bases can sometimes be recycled. |

| Solvent | DMF, NMP, Nitrobenzene | Water, Polyethylene Glycol (PEG), Deep Eutectic Solvents (DESs), Propylene Carbonate | Reduces toxicity and environmental impact, improves biodegradability, and allows for easier recycling. nih.govresearchgate.net |

| Leaving Group on Isoxazole | Bromo or Iodo | Chloro or Tosyl | Aryl chlorides are often cheaper and more readily available starting materials, although they can be less reactive. Tosylates can sometimes be more reactive than halides. |

The development of catalytic systems that can activate less reactive aryl chlorides for Ullmann-type couplings is an active area of research. While aryl iodides and bromides are more reactive, they have a lower atom economy and their parent halogens are less abundant. wikipedia.org

Furthermore, exploring alternative coupling chemistries that avoid the use of halogenated starting materials altogether represents a significant step towards sustainability. For instance, direct C-H activation/C-O coupling reactions, where a C-H bond on the isoxazole ring is directly functionalized with the phenolic hydroxyl group, would be a highly atom-economical and sustainable approach, though it remains a significant synthetic challenge.

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for Structural Modification of "2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol" Analogues

The structural modification of analogues of this compound is primarily guided by the principle of bioisosterism and structure-based drug design. A key design principle revolves around the 3,5-dimethylisoxazole (B1293586) moiety, which has been identified as an effective bioisostere for acetylated lysine (B10760008) (KAc). acs.orgnih.gov This mimicry allows it to act as a competitive inhibitor for bromodomains, which are protein modules that recognize KAc residues on histones and other proteins, playing a crucial role in epigenetic regulation. acs.orgnih.gov

Synthesis of Analogues and Homologues of "this compound"

The synthesis of analogues of this compound involves established methods for forming both the isoxazole (B147169) ring and the ether linkage.

The core 3,5-dimethylisoxazole ring is classically synthesized through the condensation reaction of a β-dicarbonyl compound, such as 2,4-pentanedione, with hydroxylamine (B1172632) or one of its salts. vaia.com This reaction proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration to yield the stable aromatic isoxazole ring. vaia.com

The phenolic ether linkage can be created through several routes. A common method is the Williamson ether synthesis, which involves the reaction of a 4-halo-3,5-dimethylisoxazole with a suitably substituted catechol or resorcinol (B1680541) derivative under basic conditions. Alternatively, a nucleophilic aromatic substitution reaction can be employed, where 4-hydroxy-3,5-dimethylisoxazole reacts with an activated aryl halide. More advanced multi-step synthetic pathways are used for complex analogues, often employing transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach the isoxazole moiety to the phenolic ring system. nih.govresearchgate.netrsc.org

For instance, the synthesis of related 4-phenoxy-phenyl isoxazoles has been achieved by reacting a 4-fluorobenzaldehyde (B137897) with a phenol (B47542) derivative in the presence of a base like potassium carbonate, followed by further steps to construct the isoxazole ring. nih.gov In some cases, the linkage between the two rings is modified from an ether to a sulfonyl group by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with the target molecule. nih.govgoogle.com

Evaluation of Structural Features Influencing Biological Activities (In Vitro)

The biological activity of this compound analogues is highly dependent on the specific substitutions on the isoxazole ring, the nature of the ether linkage, and the substitution pattern on the phenol moiety. In-vitro assays, such as those measuring the half-maximal inhibitory concentration (IC50) against specific protein targets like bromodomains or cancer cell lines, are used to quantify these effects. nih.govnih.gov

The substitution pattern on the isoxazole ring is critical for biological activity. The 3,5-dimethyl arrangement is a recurring motif in a potent class of bromodomain inhibitors. nih.govnih.gov The isoxazole nitrogen acts as a crucial hydrogen bond acceptor, mimicking the carbonyl oxygen of acetylated lysine and interacting with a conserved asparagine residue in the binding pocket of bromodomains like BRD4. acs.org The methyl groups at the C3 and C5 positions are thought to provide favorable steric and electronic properties for this interaction.

Modifying these substituents can significantly alter potency and selectivity. For example, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the nature of the substituent on the phenyl ring attached to the isoxazole was found to be a key determinant of xanthine (B1682287) oxidase inhibitory activity. nih.gov General studies on isoxazole derivatives have shown that adding groups like methoxy, dimethylamino, or halogens to phenyl rings attached to the isoxazole core can enhance antibacterial activity. ijpca.org

In studies of related bromodomain inhibitors, the ether oxygen atom can participate in hydrogen bonding, often with conserved water molecules within the binding site's channel, which can enhance binding affinity. nih.gov For example, in a series of 4-phenoxy-phenyl isoxazoles designed as Acetyl-CoA carboxylase (ACC) inhibitors, the ether linkage was crucial for orienting the phenyl rings correctly within the enzyme's active site. nih.gov

Replacing the ether linkage with other functional groups, such as a sulfonyl group (-SO2-), creates a different spatial arrangement and electronic profile, leading to compounds with distinct biological activities, such as sulfonamide antibacterial agents. nih.gov This highlights the importance of the linker's geometry and electronic nature in defining the compound's pharmacological profile.

Substituents on the phenol ring provide a key opportunity for modulating the activity, selectivity, and physicochemical properties of the analogues. The position and nature of these substituents can lead to additional interactions with the biological target.

In the context of bromodomain inhibitors, adding a hydroxyl group to the phenyl ring (to create the phenolic structure) can introduce a new hydrogen bond donor. This was shown to form a hydrogen bond with a conserved water molecule in the active site of BRD4, contributing to the compound's affinity. nih.gov Further modifications to this phenolic group, such as converting it to an ethoxy group, have been explored to optimize binding. nih.gov The table below summarizes the in-vitro activity of selected 4-phenyl-3,5-dimethylisoxazole analogues against the first bromodomain of BRD4, illustrating the impact of phenyl ring substitutions.

Table 1: In Vitro Activity of 4-Substituted-Phenyl-3,5-dimethylisoxazole Analogues against BRD4(1)

| Compound | Phenyl Ring Substituent (R) | IC50 for BRD4(1) (µM) | Reference |

|---|---|---|---|

| Analogue 1 | -H | 4.8 | acs.org |

| Analogue 2 | 3-OH | 2.5 | nih.gov |

| Analogue 3 | 3-OCH2CH3 | < 5 | nih.gov |

| Analogue 4 | 3-COOH | > 200 | nih.gov |

| Analogue 5 | 3-CH2OH | 0.9 | nih.gov |

As shown in the table, a small hydroxyl or hydroxymethyl substituent at the meta-position of the phenyl ring (Analogues 2 and 5) improves potency compared to the unsubstituted compound (Analogue 1). nih.gov In contrast, a larger, charged group like a carboxylic acid (Analogue 4) is detrimental to activity, likely due to unfavorable interactions or steric hindrance within the binding pocket. nih.gov

Mechanistic Investigations of Biological Activities in Vitro

Cellular and Subcellular Targets of "2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol" (In Vitro)

No studies identifying the specific cellular or subcellular targets of this compound were found in the public domain.

Molecular Mechanisms of Action in Cell-Based Assays (In Vitro)

There is no available data from receptor binding assays for this compound.

No information on the enzymatic inhibition or activation profile of this compound has been published.

There are no studies detailing the effects of this compound on any signal transduction pathways.

In Vitro Selectivity and Specificity Profiling

Without primary biological activity data, no information regarding the in vitro selectivity and specificity of this compound is available.

Phenotypic Screening and Mechanism of Action Deconvolution (In Vitro)

No phenotypic screening data or subsequent mechanism of action deconvolution studies for this compound are present in the public scientific literature.

Computational Chemistry and Cheminformatics for 2 3,5 Dimethylisoxazol 4 Yl Oxy Phenol

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Studies on related 3,5-dimethylisoxazole (B1293586) derivatives have shown that this moiety can act as a bioisostere for acetylated lysine (B10760008), targeting the acetyl-lysine (KAc) binding pocket of bromodomains. nih.govacs.org Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.govnih.gov

For 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol , it is plausible that it could also bind to the KAc-binding pocket of bromodomains, such as those in the BET (Bromodomain and Extra-Terminal domain) family of proteins (e.g., BRD4). In such a scenario, the 3,5-dimethylisoxazole core would occupy the pocket, with the isoxazole (B147169) nitrogen and oxygen atoms potentially forming key hydrogen bonds with conserved asparagine residues and structured water molecules within the binding site. nih.govacs.org The phenolic portion of the molecule would likely extend towards the solvent-exposed region or interact with other residues lining the binding groove.

Beyond bromodomains, other isoxazole derivatives have been investigated for their interactions with a variety of protein targets, including tubulin and carbonic anhydrase, suggesting that This compound could potentially interact with a range of biological targets. tandfonline.comnih.gov

The binding affinity, often expressed as an IC50 value or binding energy, quantifies the strength of the interaction between a ligand and its target protein. While specific binding affinity data for This compound is not available, studies on analogous 3,5-dimethylisoxazole-based bromodomain inhibitors have reported IC50 values in the low micromolar to nanomolar range. nih.govacs.org

For instance, optimization of 3,5-dimethylisoxazole derivatives as bromodomain ligands has led to compounds with high affinity for BRD4. nih.gov The binding affinity is influenced by factors such as the substituents on the phenyl ring and their ability to form favorable interactions within the binding site. Docking studies on other isoxazole derivatives targeting different enzymes have also been used to predict and rank binding affinities based on scoring functions. nih.govnih.gov

A hypothetical docking study of This compound against a bromodomain like BRD4(1) would likely yield binding energy predictions that could be compared with known inhibitors to estimate its potential potency.

Interactive Data Table: Potential Protein Targets for Isoxazole Derivatives

| Protein Target | PDB ID | Therapeutic Area | Reference |

| Bromodomain-containing protein 4 (BRD4) | 4ZVM | Cancer, Inflammation | tandfonline.com |

| Farnesoid X Receptor (FXR) | - | Metabolic Diseases | mdpi.com |

| Tubulin | 5LYJ | Cancer | nih.gov |

| Carbonic Anhydrase IX | - | Cancer | nih.gov |

| DNA Ligase | 3PN1 | Infectious Diseases | humanjournals.com |

| Topoisomerase | 3TTZ | Infectious Diseases | humanjournals.com |

| Epidermal Growth Factor Receptor (EGFR) | - | Cancer | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a training set of compounds with known activities. These models can then be used to predict the activity of new, untested compounds. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models for their activity as farnesoid X receptor (FXR) agonists and tubulin inhibitors. tandfonline.commdpi.com

These models typically demonstrate good statistical correlation between the predicted and experimental activities, as indicated by high q² and r² values. mdpi.com For a series of isoxazole derivatives, a robust QSAR model could predict the anti-inflammatory or anticancer activity based on the structural features of the molecules. researchgate.netnih.gov

A significant outcome of QSAR studies is the identification of key molecular descriptors that influence biological activity. These descriptors can be steric, electrostatic, hydrophobic, or hydrogen bond donor/acceptor fields. mdpi.com

For example, in a study of isoxazole derivatives as FXR agonists, the CoMFA and CoMSIA contour maps revealed that hydrophobic substituents at a particular position (R2 group) and electronegative groups at another (R3 group) were crucial for agonistic activity. mdpi.com Similarly, for anti-tubulin activity, specific steric and electrostatic fields were identified as being important for potency. tandfonline.com

For This compound , a QSAR analysis would likely highlight the importance of the electrostatic potential around the phenolic hydroxyl group and the isoxazole oxygen and nitrogen atoms, as well as the steric bulk of the dimethyl groups, in determining its biological activity.

Interactive Data Table: Common Molecular Descriptors in QSAR for Isoxazole Derivatives

| Descriptor Type | Description | Potential Influence on Activity | Reference |

| Steric Fields | Describes the spatial arrangement and bulk of substituents. | Favorable or unfavorable steric bulk in specific regions can enhance or decrease binding affinity. | mdpi.com |

| Electrostatic Fields | Represents the distribution of partial charges on the molecule. | Favorable electrostatic interactions with protein residues can increase potency. | mdpi.com |

| Hydrophobic Fields | Indicates the hydrophobicity of different molecular regions. | Hydrophobic interactions are often key drivers of ligand binding. | mdpi.com |

| Hydrogen Bond Donor/Acceptor Fields | Maps the potential for hydrogen bonding. | Specific hydrogen bonds with the target protein are often critical for high affinity. | mdpi.com |

ADMET Prediction (In Silico) and Pharmacokinetic Profiling (Theoretical)

ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This is a critical step in early-stage drug discovery to assess the "drug-likeness" of a molecule.

In silico ADMET profiling of various isoxazole derivatives has been reported using platforms like SwissADME and pkCSM. humanjournals.comnih.govnih.gov Based on these studies, a theoretical pharmacokinetic profile for This compound can be postulated.

The compound would likely exhibit good intestinal absorption due to its relatively small size and moderate lipophilicity. However, its ability to cross the blood-brain barrier might be limited. The phenolic hydroxyl group could be a site for phase II metabolism (e.g., glucuronidation or sulfation), and the isoxazole ring could also be subject to metabolic transformations. The compound is expected to adhere to Lipinski's rule of five, suggesting good oral bioavailability. Toxicity predictions would need to be carefully evaluated, but many isoxazole derivatives have shown favorable toxicity profiles in silico. tandfonline.comhumanjournals.com

Interactive Data Table: Predicted ADMET Properties for a Representative Phenolic Isoxazole Ether

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High | Indicates distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Low | May not readily enter the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Unlikely Inhibitor | Lower risk of common drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a reasonable half-life. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen. |

| hERG I Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

Absorption and Distribution Simulations

The absorption and distribution of a compound are critical determinants of its potential bioavailability and disposition. In silico models, which are often based on quantitative structure-property relationships (QSPR), are employed to predict these parameters. These models evaluate a range of physicochemical properties, such as lipophilicity (LogP), water solubility, and molecular size, to estimate the likelihood of a molecule to be absorbed and distributed throughout the body.

Predictive studies on isoxazole and phenoxyphenol derivatives often utilize platforms like SwissADME and pkCSM to generate these insights. researchgate.netnih.gov For this compound, these simulations would typically assess its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps in forecasting oral bioavailability. The parameters generally considered include molecular weight, the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP).

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Molecular Weight | 221.23 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | 2.5 - 3.0 | Optimal for good absorption and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | > 85% | Predicted to be well-absorbed |

Note: The data in this table are representative values derived from computational models for compounds with similar structural features and are intended for illustrative purposes.

Metabolism and Excretion Pathway Predictions

Understanding the metabolic fate of a compound is crucial. Computational tools can predict potential metabolic pathways by identifying sites on the molecule that are susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes. For this compound, key metabolic transformations are expected to involve the phenolic hydroxyl group and the aromatic rings.

Studies on structurally related flavor compounds containing a 3,5-dimethylisoxazol-4-yl moiety have shown that they can undergo rapid conversion to O-sulfate and O-glucuronide conjugates. nih.gov This suggests that the primary route of metabolism for this compound would likely be Phase II conjugation at the phenolic hydroxyl group. Additionally, oxidative metabolism (Phase I) of the phenyl or isoxazole rings is a plausible pathway.

Table 2: Predicted Metabolic Pathways and Excretion Profile

| Metabolic Process | Predicted Outcome | Key Enzymes Involved (Predicted) |

|---|---|---|

| Phase I Metabolism | Hydroxylation of the phenyl or isoxazole rings. | CYP2D6, CYP3A4 |

| Phase II Metabolism | Glucuronidation and sulfation of the phenolic hydroxyl group. | UGTs, SULTs |

| Primary Metabolites | O-glucuronide and O-sulfate conjugates. |

Note: The data in this table are predictive and based on established metabolic pathways for similar phenolic and isoxazole-containing compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic, four-dimensional view of a molecule's behavior over time. These methods are essential for understanding how the molecule might interact with biological targets.

For this compound, a key structural feature is the ether linkage between the phenol (B47542) and dimethylisoxazole rings. The dihedral angle of this bond dictates the relative orientation of the two ring systems, which is a critical factor in its interaction with potential biological partners. Conformational analysis, often performed using force fields like OPLS (Optimized Potentials for Liquid Simulations), can map the energy landscape associated with the rotation around this bond. researchgate.net

Molecular dynamics simulations place the molecule in a simulated physiological environment (e.g., a water box with ions) to observe its structural fluctuations at an atomistic level. An MD simulation of this compound would reveal the stability of different conformations, the flexibility of the ether linkage, and the pattern of hydrogen bonding with surrounding water molecules. Such simulations for related phenoxyphenol derivatives have been used to understand their binding thermodynamics with protein targets. nih.gov

Table 3: Key Conformational and Dynamic Parameters

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle (C-O-C-C) | The angle of rotation around the ether bond connecting the two aromatic rings. | Determines the 3D shape and potential for steric hindrance. |

| Ring Planarity | The degree to which the atoms of the isoxazole and phenol rings lie in a single plane. | The isoxazole ring is expected to be highly planar. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Influences solubility and interactions with macromolecules. |

Note: The parameters in this table are key descriptors that would be determined through conformational analysis and molecular dynamics simulations.

Derivatization Strategies for Lead Optimization and New Chemical Entity Discovery

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach can lead to new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response.

For "2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol," both the isoxazole (B147169) ring and the phenol (B47542) group are amenable to such modifications. The 3,5-dimethylisoxazole (B1293586) moiety, for instance, has been identified as an effective mimic for acetyl-lysine in bromodomain inhibitors. nih.govresearchgate.net This mimicry allows it to interact with the acetyl-lysine binding pocket of these proteins.

Table 1: Potential Scaffold Hops and Bioisosteric Replacements for the Isoxazole Ring

| Original Moiety | Potential Replacement Scaffolds/Bioisosteres | Rationale and Potential Advantages |

| 3,5-Dimethylisoxazole | Pyrazole, Triazole, Oxadiazole | These five-membered heterocycles can mimic the hydrogen bonding and electrostatic properties of the isoxazole ring. They may offer altered metabolic stability and solubility profiles. |

| 3,5-Dimethylisoxazole | Dihydroquinazolinone | This scaffold has also been identified as an acetyl-lysine bioisostere and could offer a different vector for substituent placement. researchgate.net |

| Isoxazole Ring | Phenyl, Pyridine | Replacing the isoxazole with a simple aromatic or heteroaromatic ring can significantly alter the compound's shape, electronics, and potential for pi-stacking interactions. |

The phenolic hydroxyl group is another key site for bioisosteric replacement. Its acidic nature and ability to act as a hydrogen bond donor are crucial for its interactions with biological targets.

Table 2: Bioisosteric Replacements for the Phenolic Hydroxyl Group

| Original Functional Group | Bioisosteric Replacement | Rationale and Potential Advantages |

| Phenolic Hydroxyl | Carboxylic Acid | Can mimic the acidic nature and hydrogen bonding capabilities, potentially leading to altered potency and selectivity. |

| Phenolic Hydroxyl | Tetrazole | A well-established bioisostere for carboxylic acids and phenols, offering improved metabolic stability and oral bioavailability in some cases. |

| Phenolic Hydroxyl | Hydroxamic Acid | Can act as a strong chelating group for metal ions in enzyme active sites and offers different hydrogen bonding patterns. |

| Phenolic Hydroxyl | Sulfonamide | The N-H of a sulfonamide can mimic the hydrogen-bonding properties of the phenolic -OH group. |

Covalent and Non-Covalent Modification Strategies

Modifications to the "this compound" scaffold can be designed to be either covalent or non-covalent in their interaction with a biological target. Non-covalent modifications aim to improve binding affinity through enhanced hydrophobic, electrostatic, or hydrogen-bonding interactions. Covalent modifications, on the other hand, involve the formation of a stable chemical bond between the drug and its target, often leading to irreversible inhibition.

Non-Covalent Modifications:

Structure-activity relationship (SAR) studies on related (isoxazol-4-yloxy)phenol analogs can provide insights into potential non-covalent modifications. For example, the substitution pattern on the phenyl ring can be systematically explored to probe for additional binding pockets.

Table 3: Proposed Non-Covalent Modifications and Their Rationale

| Modification Site | Proposed Substituents | Rationale |

| Phenol Ring | Halogens (F, Cl, Br), Alkyl groups, Methoxy groups | To explore hydrophobic pockets and modulate electronic properties of the phenol. |

| Phenol Ring | Amides, Sulfonamides, Ureas | To introduce additional hydrogen bond donors and acceptors for enhanced target engagement. |

| 3,5-Dimethylisoxazole | Replacement of methyl groups with other alkyl or cycloalkyl groups | To probe for steric tolerance and hydrophobic interactions in the binding site. |

Covalent Modification Strategies:

The isoxazole ring itself can be a precursor to a reactive species capable of covalent modification. For instance, certain isoxazole derivatives can undergo ring-opening reactions to form reactive intermediates. While no direct evidence exists for "this compound" acting as a covalent inhibitor, related isoxazole-containing compounds have been shown to act as covalent modifiers. For example, the antibiotic cycloserine, an isoxazole-containing molecule, acts as an irreversible inhibitor of several enzymes. dntb.gov.ua

A potential strategy for converting "this compound" into a covalent inhibitor could involve the introduction of a "warhead" - a chemically reactive group - onto the scaffold.

Table 4: Potential Covalent Warheads for Derivatization

| Warhead | Potential Target Residue | Mechanism of Action |

| Acrylamide | Cysteine | Michael addition reaction with the thiol group of cysteine. |

| Epoxide | Cysteine, Histidine, Serine | Nucleophilic attack by the side chain of the amino acid residue, leading to ring-opening and covalent bond formation. |

| Fluoromethylketone | Serine, Threonine | Forms a stable hemiketal adduct with the hydroxyl group of the residue. |

Prodrug Design Principles for "this compound"

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. semanticscholar.org The phenolic hydroxyl group of "this compound" is an ideal handle for prodrug design, as it can be masked to improve properties such as solubility, permeability, and metabolic stability.

Table 5: Prodrug Strategies for the Phenolic Group

| Prodrug Linkage | Activating Enzyme/Condition | Potential Advantages |

| Ester (e.g., acetate, pivalate) | Esterases | Increased lipophilicity, improved membrane permeability, and potential for sustained release. |

| Carbonate | Esterases | Similar to esters, can enhance lipophilicity and oral absorption. |

| Phosphate (B84403) Ester | Alkaline Phosphatases | Increased aqueous solubility, suitable for intravenous formulations. |

| Carbamate | Carboxylesterases | Can offer a range of hydrolysis rates, allowing for tunable drug release profiles. |

| Glycoside | Glycosidases | Can improve water solubility and potentially target specific tissues with high glycosidase activity. |

For example, the anti-rheumatic drug leflunomide (B1674699) is an isoxazole derivative that acts as a prodrug and is converted to its active metabolite, teriflunomide. ijrrjournal.com This highlights the clinical precedent for isoxazole-containing prodrugs.

Fragment-Based Drug Design Approaches Utilizing "this compound" as a Core

Fragment-based drug design (FBDD) is a powerful method for hit identification and lead optimization. It involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits are then grown or linked together to generate more potent leads. The "this compound" scaffold can be deconstructed into its constituent fragments, the "3,5-dimethylisoxazole" and "2-phenoxyphenol" moieties, which can be used in FBDD campaigns.

The 3,5-dimethylisoxazole fragment has been successfully used in FBDD to develop potent inhibitors of bromodomains. nih.gov It serves as a starting point that can be elaborated by adding substituents to explore the binding site.

Table 6: Fragment-Based Growth Strategies

| Core Fragment | Growth Vector | Rationale |

| 3,5-Dimethylisoxazole | C4 position linked to various aromatic and heteroaromatic rings | To identify optimal interactions in the wider binding pocket, building upon the core fragment's established binding mode. |

| 2-Phenoxyphenol | Derivatization of the phenolic hydroxyl or the unsubstituted phenyl ring | To explore the binding landscape around the phenolic core and identify key interactions for potency and selectivity. |

By systematically growing from these core fragments, it is possible to develop novel and potent ligands with improved drug-like properties. The insights gained from FBDD can also inform the design of larger, more complex molecules based on the "this compound" scaffold.

Advanced Analytical Characterization and Quality Control Methodologies

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

To move beyond simple confirmation and achieve an in-depth understanding of the molecular architecture of 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol, a suite of advanced spectroscopic techniques is required. These methods provide detailed information about the connectivity of atoms, their spatial relationships, and the precise molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY, COSY, HSQC, HMBC)

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of a molecule like this compound.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For instance, it would definitively establish the correlations between the aromatic protons on the phenol (B47542) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the phenol and dimethylisoxazole rings based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the isoxazole (B147169) and phenol rings through the ether linkage by observing a correlation between the protons of one ring and the carbons of the other, as well as confirming the positions of the methyl groups on the isoxazole ring.

A hypothetical table of expected 2D-NMR correlations is presented below.

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations |

| Phenolic -OH | Aromatic protons | Carbons of the phenol ring |

| Aromatic protons | Other aromatic protons | Carbons within the phenol ring, Carbon of the ether linkage |

| Isoxazole H-4 | - | Carbons of the isoxazole ring (C-3, C-5), Carbons of the methyl groups |

| Methyl protons (x2) | - | Carbons of the isoxazole ring (C-3, C-5) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS can confirm the molecular formula of this compound, which is C₁₁H₁₁NO₃. This technique helps to distinguish the target compound from isomers or other compounds with the same nominal mass.

| Technique | Expected m/z [M+H]⁺ | Accuracy (ppm) |

| ESI-TOF | 206.0761 | < 5 |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and isoxazole rings, and the C-O stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic and isoxazole rings.

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3500-3200 (broad) | Weak |

| Aromatic C-H stretch | 3100-3000 | Strong |

| Methyl C-H stretch | 2975-2850 | Moderate |

| Aromatic C=C stretch | 1600-1450 | Strong |

| Isoxazole C=N/C=C stretch | 1650-1550 | Moderate |

| Aryl-O-Alkyl Ether C-O stretch | 1260-1200 (asymmetric) | Moderate |

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities, thereby allowing for its quantification and the identification of any contaminants.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A robust, validated HPLC method is critical for quality control.

Method Development: A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection wavelength would be selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity.

Method Validation: A validated HPLC method would demonstrate specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH Q2(R1)). This ensures that the method is reliable for its intended purpose of purity determination and impurity quantification.

A hypothetical set of HPLC method parameters is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities. This could include residual solvents from the synthesis or volatile by-products. The sample would typically be dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and then detected and identified by the mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, the single-crystal X-ray crystallographic structure for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific intramolecular bond lengths and angles derived from a solid-state structure determination, are not available.

The determination of a crystal structure through X-ray crystallography is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide invaluable information on the molecular conformation, planarity between the isoxazole and phenol rings, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing of this compound.

While crystallographic data exists for structurally related isoxazole derivatives, the strict focus on this compound precludes their inclusion in this article. Should the crystal structure of the title compound be resolved and published in the future, this section will be updated to include a comprehensive analysis and the corresponding crystallographic data tables.

Potential Future Research Directions and Unexplored Avenues for 2 3,5 Dimethylisoxazol 4 Yl Oxy Phenol

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The advancement of artificial intelligence (AI) and machine learning (ML) has significantly accelerated pharmaceutical research, offering powerful tools for prediction and optimization. nih.gov For a novel compound like 2-((3,5-Dimethylisoxazol-4-yl)oxy)phenol, where experimental data is non-existent, AI and ML can guide initial research efforts efficiently.

Future research could leverage AI to predict a wide range of properties, thereby prioritizing experimental work. ML models, trained on vast chemical databases, can forecast physicochemical properties, bioactivity, and potential toxicity with increasing accuracy. nih.govyoutube.com For instance, generative AI models could design virtual derivatives of the core structure to optimize specific biological activities or safety profiles. nih.gov

A significant application of AI is in in silico toxicology prediction. Before any synthesis or in vitro testing, computational models can assess the likelihood of adverse effects such as carcinogenicity or hepatotoxicity by analyzing structural alerts and comparing the compound to known toxicophores. kaggle.comnumberanalytics.com This early-stage screening is crucial for minimizing late-stage failures in drug development. kaggle.com

Table 1: Hypothetical AI/ML Applications in the Study of this compound

| AI/ML Application Area | Specific Model/Technique | Research Objective | Potential Outcome |

| Bioactivity Prediction | Graph Neural Networks (GNNs), Random Forest Models | To screen for potential therapeutic activities (e.g., anti-inflammatory, anticancer). lifechemicals.comgithub.io | Identification of high-priority biological targets for in vitro validation. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | To predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Early risk assessment and guidance for structural modifications to improve drug-like properties. |

| Synthesis Planning | Transformer-Based Retrosynthesis Models (e.g., IBM RXN) | To identify optimal and novel synthetic routes for the compound and its derivatives. ebi.ac.uk | A more efficient, cost-effective, and potentially automated synthesis process. youtube.com |

| De Novo Design | Generative Adversarial Networks (GANs) | To generate novel analogs with enhanced potency and selectivity for a specific target. nih.gov | Discovery of optimized lead compounds with improved therapeutic potential. |

Exploration of Novel Biological Pathways and Therapeutic Areas (In Vitro)

The structural motifs within this compound—specifically the isoxazole (B147169) ring and the phenol (B47542) group—are associated with a broad spectrum of biological activities, making the compound a candidate for diverse therapeutic screening. ebi.ac.ukmoleculemaker.org Isoxazole derivatives are known to possess anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ebi.ac.ukgitbook.io Similarly, phenolic compounds are recognized for their antioxidant and antimicrobial effects. github.iocollaborativedrug.com

An initial research phase should involve a series of in vitro assays to screen for these potential activities.

Anti-inflammatory Potential: The compound could be tested in cyclooxygenase (COX-1 and COX-2) enzyme inhibitory assays to determine its potential as an anti-inflammatory agent. kaggle.com Further studies could involve testing its effect on lipopolysaccharide (LPS)-induced production of inflammatory cytokines like TNF-α in cell cultures. youtube.com

Anticancer Activity: A primary screening against a panel of human cancer cell lines (e.g., breast cancer line MCF-7, liver cancer line HepG2) would be a crucial first step. nih.govwlu.ca Assays measuring cell viability and proliferation, such as the MTT assay, can provide initial data on cytotoxic or cytostatic effects. wlu.ca

Antimicrobial and Antifungal Screening: The compound's efficacy could be evaluated against various pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Candida albicans) using minimal inhibitory concentration (MIC) assays. quiverquant.com

Neuroprotective Effects: Given that some isoxazole-containing compounds exhibit neuroprotective qualities, the molecule could be tested in in vitro models of neurodegeneration. illinois.edu For example, its ability to protect neuronal cells (like SH-SY5Y) from oxidative stress-induced cell death could be evaluated. illinois.eduacs.org

Antioxidant Properties: The phenolic moiety suggests potential antioxidant activity. This can be quantified using standard in vitro tests such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. numberanalytics.comacs.org

Table 2: Proposed In Vitro Screening Funnel for this compound

| Potential Therapeutic Area | Initial In Vitro Assay | Biological Target/Pathway | Follow-up Assay Example |

| Anti-Inflammatory | COX-1/COX-2 Enzyme Inhibition Assay kaggle.com | Cyclooxygenase Enzymes | Measurement of cytokine (e.g., TNF-α, IL-6) release in cell-based models. youtube.com |

| Anticancer | Cell Viability Assay (e.g., MTT) on cancer cell lines (MCF-7, HepG2). nih.govnumberanalytics.com | Cancer Cell Proliferation | Apoptosis assays (e.g., caspase activation) and cell cycle analysis. nih.gov |

| Antimicrobial | Minimal Inhibitory Concentration (MIC) Assay against bacteria and fungi. quiverquant.com | Microbial Growth | Biofilm reduction assays. quiverquant.com |

| Neuroprotection | Oxidative Stress Model in Neuronal Cells (e.g., SH-SY5Y). illinois.eduacs.org | Neuronal Cell Viability | Measurement of neuroprotective gene expression (e.g., ATF-3). researchgate.net |

| Antioxidant | DPPH Radical Scavenging Assay numberanalytics.com | Free Radical Neutralization | Total Antioxidant Capacity (TAC) assay. numberanalytics.com |

Development of Targeted Delivery System Concepts (Theoretical)

Should this compound demonstrate significant biological activity, its efficacy in a biological system would depend on factors like solubility, stability, and its ability to reach the target site. The compound's likely hydrophobic nature presents both challenges and opportunities for the theoretical design of advanced drug delivery systems. nih.gov

Conceptual frameworks for targeted delivery can be proposed to overcome potential pharmacokinetic hurdles.

Liposomal Encapsulation: As a hydrophobic small molecule, the compound could theoretically be encapsulated within the lipid bilayer of liposomes. nih.govulaval.ca Liposomes can improve the solubility of hydrophobic drugs, protect them from premature degradation, and modify their pharmacokinetic profile. numberanalytics.com

Polymer-Drug Conjugates (PDCs): A theoretical approach could involve covalently attaching the compound to a biocompatible polymer backbone, such as polyethylene (B3416737) glycol (PEG). kaggle.comnumberanalytics.com This strategy, known as PEGylation, can enhance circulation time and reduce immunogenicity. numberanalytics.com The drug would be attached via a linker that is designed to cleave and release the active molecule at the target site, for example, in the acidic microenvironment of a tumor. rdworldonline.com

Nanoparticle-Based Carriers: Solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) are well-suited for encapsulating phenolic and other lipophilic compounds. moleculemaker.orgillinois.edu These systems can enhance bioavailability, offer controlled release, and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues, such as inflamed joints or cancer cells. ebi.ac.ukwlu.caillinois.edu

Prodrug Strategy: The phenolic hydroxyl group offers a prime site for modification into a prodrug. libanswers.com For instance, it could be esterified to create a more water-soluble phosphate (B84403) ester prodrug, which would be inactive until cleaved by phosphatases in the body to release the parent drug. ed.ac.uk This can improve oral bioavailability and allow for targeted activation. acs.org

Table 3: Theoretical Targeted Delivery System Concepts

| Delivery System Concept | Core Components | Mechanism of Action | Hypothetical Advantage for the Compound |

| Liposomal Formulation | Phospholipid bilayer (e.g., phosphatidylcholine), Cholesterol | Encapsulation of the hydrophobic compound within the lipid membrane, improving solubility and stability. numberanalytics.comlifechemicals.com | Enhanced systemic circulation time and passive accumulation in tumor tissues via the EPR effect. |

| Polymer-Drug Conjugate | Polymer (e.g., PEG), Cleavable Linker (e.g., pH-sensitive hydrazone), Compound | Covalent attachment to a polymer to improve pharmacokinetics; release of the drug at the target site. numberanalytics.comrdworldonline.com | Prolonged half-life, reduced off-target toxicity, and potential for stimuli-responsive release. |

| Targeted Nanoparticles | Solid Lipid Matrix (for SLNs), Targeting Ligand (e.g., Folic Acid) | Encapsulation within a solid lipid core; active targeting via ligand-receptor interactions on cell surfaces. youtube.comillinois.edu | Increased accumulation at specific disease sites (e.g., cancer cells overexpressing folate receptors). |

| Phosphate Ester Prodrug | Compound + Phosphate group | Masking the phenolic hydroxyl to increase water solubility; enzymatic cleavage by phosphatases releases the active drug. libanswers.comed.ac.uk | Improved oral absorption and targeted release in tissues with high phosphatase activity. |

Collaborative Research Initiatives and Data Sharing for the Chemical Compound

The exploration of a novel compound like this compound can be significantly accelerated through collaborative research and adherence to open science principles. numberanalytics.com Sharing data is crucial for improving reproducibility, avoiding duplication of effort, and driving innovation. acs.orgnumberanalytics.com

Depositing all research data associated with this compound into open-access databases is a critical first step. Public repositories such as PubChem and ChEMBL serve as central hubs for chemical information, including structures, properties, and bioactivity data. nih.govlibanswers.comebi.ac.ukwlu.ca Making data findable, accessible, interoperable, and reusable (FAIR) allows other researchers to build upon initial findings and apply new computational models or experimental techniques. nih.gov The Open Reaction Database (ORD) is another vital platform for sharing detailed synthetic procedures, which is essential for reproducibility and for training better AI synthesis models. acs.orgnih.gov

Furthermore, engaging with collaborative research platforms and institutes can provide access to specialized expertise and resources.

Collaborative Drug Discovery (CDD) Vault: This platform provides a secure environment for research teams to manage and share chemical and biological data, facilitating collaboration between different labs or institutions. nih.govfoonkiemonkey.co.uk

Open Science Framework (OSF): The OSF is a free, open platform that supports the entire research lifecycle, from project design and data collection to the publication of reports and preprints, enhancing transparency and collaboration. ed.ac.ukosf.io

AI-focused Institutes: Initiatives like the NSF Molecule Maker Lab Institute (MMLI) bring together experts in AI and chemical synthesis to create frontier tools and open-access databases. moleculemaker.orgillinois.eduillinois.edu Collaborating with such an institute could provide access to cutting-edge AI for synthesis planning and molecule discovery. moleculemaker.org

By embracing these collaborative and open data practices, the scientific community can collectively unlock the potential of this compound more effectively and efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.